molecular formula C15H16O2 B14702956 2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol CAS No. 22440-32-0

2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol

Katalognummer: B14702956
CAS-Nummer: 22440-32-0
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: KFPPUWIWGYTEBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol is an organic compound that features a hydroxyl group attached to a phenylmethyl group, which is further connected to another phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol can be achieved through several methods. One common approach involves the reduction of precursor aldehydes using sodium borohydride. The precursor aldehydes are typically obtained from the reaction of phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine . This method ensures good yields and regiospecificity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Wissenschaftliche Forschungsanwendungen

2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl rings can participate in π-π interactions, further affecting the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-{2-[Hydroxy(phenyl)methyl]phenyl}ethan-1-ol is unique due to its specific structural arrangement, which allows for diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in both research and industrial contexts.

Eigenschaften

CAS-Nummer

22440-32-0

Molekularformel

C15H16O2

Molekulargewicht

228.29 g/mol

IUPAC-Name

2-[2-[hydroxy(phenyl)methyl]phenyl]ethanol

InChI

InChI=1S/C15H16O2/c16-11-10-12-6-4-5-9-14(12)15(17)13-7-2-1-3-8-13/h1-9,15-17H,10-11H2

InChI-Schlüssel

KFPPUWIWGYTEBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2CCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.